Cas no 276236-98-7 (4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine)

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine structure
276236-98-7 structure
商品名:4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
CAS番号:276236-98-7
MF:C13H14ClN3O
メガワット:263.722761631012
CID:2838913
PubChem ID:715909

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine 化学的及び物理的性質

名前と識別子

    • 3-(4-chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
    • 3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole
    • Piperidine, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-
    • 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
    • Maybridge3_006877
    • Oprea1_755063
    • BLA23698
    • IDI1_018264
    • SCHEMBL4422352
    • DTXSID20351980
    • F9994-0379
    • CCG-246232
    • EN300-1265240
    • FVBMDOHBBQWMHA-UHFFFAOYSA-N
    • 276236-98-7
    • AKOS004911663
    • インチ: 1S/C13H14ClN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2
    • InChIKey: FVBMDOHBBQWMHA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1=NOC(C2CCNCC2)=N1

計算された属性

  • せいみつぶんしりょう: 263.0825398g/mol
  • どういたいしつりょう: 263.0825398g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 51

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F9994-0379-2.5g
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
276236-98-7 95%
2.5g
$1658.0 2023-09-05
Enamine
EN300-1265240-0.25g
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
276236-98-7
0.25g
$972.0 2023-07-09
Enamine
EN300-1265240-10.0g
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
276236-98-7
10.0g
$4545.0 2023-07-09
Life Chemicals
F9994-0379-10g
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
276236-98-7 95%
10g
$3482.0 2023-09-05
TRC
C215766-500mg
3-(4-chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
276236-98-7
500mg
$ 705.00 2022-04-01
Enamine
EN300-1265240-0.05g
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
276236-98-7
0.05g
$888.0 2023-07-09
Enamine
EN300-1265240-0.1g
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
276236-98-7
0.1g
$930.0 2023-07-09
Chemenu
CM538922-1g
3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
276236-98-7 97%
1g
$905 2024-07-28
Life Chemicals
F9994-0379-5g
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
276236-98-7 95%
5g
$2487.0 2023-09-05
Enamine
EN300-1265240-500mg
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
276236-98-7
500mg
$1014.0 2023-10-02

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine 関連文献

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidineに関する追加情報

Comprehensive Overview of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS No. 276236-98-7)

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS No. 276236-98-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique 1,2,4-oxadiazole core linked to a piperidine moiety, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a bioactive intermediate due to its structural similarity to compounds with known neuromodulatory and anti-inflammatory properties. The presence of the 4-chlorophenyl group further enhances its binding affinity to biological targets, a topic frequently searched in medicinal chemistry forums and structure-activity relationship (SAR) studies.

In recent years, the demand for high-purity heterocyclic compounds like 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has surged, driven by advancements in high-throughput screening (HTS) and fragment-based drug design (FBDD). This compound’s CAS No. 276236-98-7 is often queried in databases such as SciFinder and PubChem, reflecting its relevance in lead optimization workflows. A trending topic in AI-driven drug discovery circles involves leveraging such scaffolds to design allosteric modulators for G-protein-coupled receptors (GPCRs), a hot keyword in 2024 pharmaceutical trends.

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves cyclocondensation reactions between nitrile oxides and piperidine-carboxamides, a process widely discussed in organic chemistry patents. Its logP and polar surface area (PSA) values make it a candidate for blood-brain barrier (BBB) penetration studies, a frequent search term among neuropharmacology researchers. Notably, its oxadiazole ring is resistant to metabolic degradation, a property highlighted in ADME/Tox webinars.

From an industrial perspective, CAS No. 276236-98-7 is cataloged by suppliers specializing in custom synthesis and building blocks for small-molecule libraries. Discussions on LinkedIn chemistry groups often cite its utility in kinase inhibitor development, aligning with the growing interest in targeted cancer therapies. Analytical techniques like LC-MS and NMR are critical for verifying its purity, as emphasized in QC/QA guidelines for pharmaceutical intermediates.

Environmental and regulatory aspects of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine are also under scrutiny. The chlorophenyl moiety raises questions about green chemistry alternatives, a trending topic in ACS Sustainable Chemistry journals. Meanwhile, its REACH compliance status is frequently searched by EU-based manufacturers, reflecting regional regulatory priorities.

In summary, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS No. 276236-98-7) exemplifies the intersection of structural ingenuity and therapeutic potential. Its applications span drug discovery, material science, and chemical biology, making it a staple in modern R&D pipelines. For researchers exploring heterocyclic diversity or bioisosteric replacements, this compound remains a compelling subject of study.

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